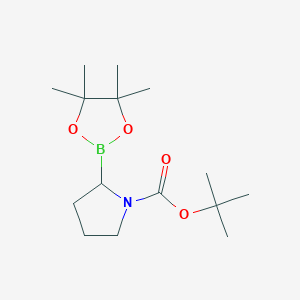

tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

Description

Structural and Physicochemical Characterization

Molecular Architecture and Functional Groups

The compound features three distinct structural components:

| Component | Description |

|---|---|

| Pyrrolidine ring | A five-membered saturated amine ring serving as the core scaffold. |

| tert-Butyl carbamate (Boc) | A protective group at the nitrogen atom, enhancing solubility and stability. |

| Pinacol boronate ester | A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enabling Suzuki-Miyaura coupling. |

Molecular formula : C₁₅H₂₈BNO₄

Molecular weight : 297.21 g/mol.

SMILES : CC(C)(C)OC(=O)N1CC@HCCC1.

The boronate ester’s trigonal planar geometry facilitates cross-coupling reactions, while the Boc group prevents undesired side reactions at the amine site.

Stereochemical Features and Absolute Configuration

The compound exhibits a single stereocenter at the C2 position of the pyrrolidine ring, with an S -configuration confirmed by its IUPAC name. Key stereochemical characteristics include:

- Chiral purity : Critical for asymmetric synthesis and biological target interactions.

- Conformational rigidity : The pyrrolidine ring adopts an envelope conformation, stabilizing the boronate ester’s spatial orientation.

X-ray crystallography or chiral HPLC analysis typically validates enantiomeric excess in synthesized batches.

Spectroscopic and Analytical Identification

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

- 1705 cm⁻¹ : Stretching vibration of the carbamate carbonyl (C=O).

- 1364 cm⁻¹ : B–O bond vibrations in the dioxaborolane ring.

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]⁺ = 298.2187 (calculated: 298.2195).

Properties

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGNZLKFNXJLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2071192-55-5 | |

| Record name | tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C15H28BNO4

- Molecular Weight : 297.2 g/mol

- CAS Number : 470478-90-1

The structure includes a pyrrolidine ring and a dioxaborolane moiety, which are known to influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer properties. For instance, research has shown that similar boron-containing compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of cellular pathways related to apoptosis and cell proliferation.

Case Study: In Vitro Analysis

A study conducted on a related compound demonstrated that it reduced cell viability in human cancer cell lines by inducing apoptosis through the activation of caspases. The study reported an IC50 value of approximately 15 µM, indicating potent activity against cancer cells compared to standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate have also been investigated. Boron-containing compounds are known for their ability to disrupt bacterial cell membranes.

Case Study: Bacterial Inhibition

In a comparative study involving various boron derivatives, this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL .

Enzyme Inhibition

Another aspect of its biological activity is the inhibition of specific enzymes involved in metabolic pathways. Research indicates that the compound may act as a reversible inhibitor of certain proteases, which could have implications for therapeutic applications in diseases where protease activity is dysregulated.

Case Study: Protease Inhibition

In vitro assays revealed that the compound inhibited serine proteases with an IC50 value of 25 µM. This suggests potential applications in developing treatments for conditions such as inflammation and cancer where protease activity plays a critical role .

Synthesis Methods

The synthesis of tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate typically involves several steps:

-

Formation of Dioxaborolane :

- Reaction between boronic acid derivatives and suitable alcohols under acidic conditions.

- Yield: Approximately 70% under optimized conditions.

-

Pyrrolidine Formation :

- Cyclization of appropriate amines with carbonyl compounds.

- Conditions: Typically carried out in the presence of a catalyst such as p-toluenesulfonic acid.

- Yield: Ranges from 60% to 80%.

- Final Esterification :

Summary Table of Synthesis Steps

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Dioxaborolane Formation | Boronic acid + Alcohol | Acidic conditions | 70 |

| Pyrrolidine Formation | Amine + Carbonyl | p-Toluenesulfonic acid catalyst | 60 - 80 |

| Esterification | Pyrrolidine + Tert-butyl chloroformate | Standard esterification conditions | 72 |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its boron-containing moiety is particularly interesting for developing drugs that target specific biological pathways.

- Case Study : Research has shown that compounds containing boron can enhance the selectivity of drugs towards certain enzymes, which may lead to reduced side effects and improved therapeutic efficacy. For example, studies have indicated that boron-containing compounds can be effective in treating cancers by inhibiting tumor growth through targeted delivery mechanisms .

Organic Synthesis

tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis.

- Synthetic Pathways : The compound can be utilized in the synthesis of more complex molecules through various reactions such as:

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials with specific properties.

- Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can improve thermal stability and mechanical properties. Research indicates that these materials may exhibit enhanced durability and resistance to environmental degradation .

Data Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Drug development targeting specific enzymes | Potential for reduced side effects |

| Organic Synthesis | Building block for complex organic molecules | Useful in borylation and functionalization |

| Materials Science | Enhancing polymer properties | Improved thermal stability |

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound serves as a key intermediate in metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings , due to its stable boronate ester group.

Key Findings :

-

The reaction with aryl halides proceeds efficiently under mild conditions, yielding coupling products with >90% stereochemical retention .

-

Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance reaction rates and selectivity.

Hydrolysis and Protodeboronation

The boronate ester undergoes hydrolysis to generate boronic acids, which are critical for further functionalization.

Mechanistic Insight :

-

Hydrolysis proceeds via nucleophilic attack on the boron center, releasing pinacol and forming the boronic acid .

-

Protodeboronation is minimized by controlling pH and temperature.

Functional Group Transformations

The tert-butyloxycarbonyl (Boc) group and pyrrolidine ring enable additional modifications.

Boc Deprotection

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (4M in dioxane) | MeOH, 2–5 h, 23°C | (S)-2-(4,4,5,5-tm-dioxaborolan-2-yl)pyrrolidine | 85–92% |

Reductive Amination

| Substrate | Reagents | Product | Application |

|---|---|---|---|

| Ketones/Aldehydes | NaBH₃CN, MeOH, 0°C | Secondary/tertiary amines | Antiviral agents |

Oxidation and Reduction

The boronate ester participates in redox reactions to modulate boron’s oxidation state.

| Reaction Type | Reagents | Product | Outcome |

|---|---|---|---|

| Oxidation | H₂O₂, NaOH, 0°C | Boronic acid | Enhanced electrophilicity |

| Reduction | LiAlH₄, THF, reflux | Borane intermediates | Rarely utilized due to instability |

Stability and Handling Considerations

| Parameter | Specification | Source |

|---|---|---|

| Thermal Stability | Stable up to 150°C | |

| Hydrolytic Sensitivity | Degrades in acidic/alkaline aqueous media | |

| Storage | -20°C under inert atmosphere |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences and Implications

Substituent Effects :

- Alkyl Chains (Compounds 25, 26, 28): Increasing chain length (propan-2-yl to butan-2-yl) reduces reaction yields (68% → 49%) due to steric hindrance during radical additions . Methoxy substitution (Compound 28) improves solubility but introduces stereochemical complexity (54:46 d.r.) .

- Heterocyclic Modifications (Pyrazole in ): The pyrazole ring enhances π-π stacking interactions, making the compound suitable for kinase inhibitor development.

Stereochemical Outcomes :

- Compounds synthesized via photoredox catalysis (e.g., 25, 28) exhibit moderate diastereoselectivity (53:47–54:46), attributed to radical recombination dynamics . In contrast, the parent compound’s synthesis (via pinacol coupling) avoids stereochemical complications .

Reactivity in Cross-Couplings :

- The parent compound’s unmodified boronic ester enables efficient Suzuki-Miyaura couplings, as demonstrated in cyclobutane synthesis (70% yield, 66:34 d.r.) . Bulky substituents (e.g., phenyl in Compound 30 ) hinder reactivity, leading to failed reactions.

Pharmaceutical Relevance: Hydroxymethyl derivatives (e.g., (2S,3R)-tert-butyl 2-(hydroxymethyl)-3-(3-boronophenyl)pyrrolidine-1-carboxylate) show enhanced blood-brain barrier penetration, making them candidates for CNS drug development .

Research Findings and Data Tables

Table 2: NMR Data Comparison

Preparation Methods

General Synthetic Route

The synthesis generally proceeds via the formation of the boronic ester from a suitable pyrrolidine precursor bearing a boronic acid or boronate intermediate, followed by protection with the tert-butyl carbamate group or vice versa.

Formation of the boronate ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety is introduced by reacting the boronic acid derivative of pyrrolidine with pinacol under anhydrous conditions.

Protection of the pyrrolidine nitrogen: The Boc group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc2O) or via coupling reagents.

Purification and characterization: The product is purified by flash chromatography or recrystallization and analyzed by NMR, IR, and mass spectrometry to confirm structure and purity.

Detailed Preparation Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of carboxylic acid intermediate | N,N-Diisopropylethylamine (DIPEA), isobutyl chloroformate in dichloromethane (CH2Cl2) | Forms a mixed anhydride intermediate under inert atmosphere |

| 2 | Coupling with boronate-containing amine | Boronic acid or boronate derivative of pyrrolidine | Reaction under anhydrous conditions, often in tetrahydrofuran (THF) |

| 3 | Formation of pinacol boronic ester | Pinacol added to boronic acid intermediate in THF | Anhydrous conditions critical to prevent hydrolysis |

| 4 | Protection of amine with Boc group | Di-tert-butyl dicarbonate (Boc2O) or equivalent | Boc group stabilizes the nitrogen, prevents racemization |

| 5 | Purification | Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) or recrystallization | Yields typically around 59% purity after chromatography |

| 6 | Characterization | NMR (1H, 13C), IR, HRMS, LC-MS | Confirms stereochemistry, functional groups, and molecular weight |

Purification and Yield

Flash chromatography on silica gel is the standard purification method, with a gradient from hexane to ethyl acetate.

For scale-up, recrystallization from ethyl acetate/hexane mixtures is preferred to improve purity and reduce solvent use.

Typical isolated yields range from 50% to 70%, depending on reaction scale and purification efficiency.

Structural Characterization Data

| Technique | Data/Observation | Interpretation |

|---|---|---|

| 1H NMR | tert-butyl group: δ ~1.28 ppm (singlet) Pyrrolidine protons: δ ~4.2 ppm |

Confirms Boc protection and pyrrolidine ring integrity |

| 13C NMR | Signals corresponding to carbamate carbonyl and boronate carbons | Confirms functional groups and stereochemistry |

| IR Spectroscopy | C=O stretch at ~1700 cm⁻¹ B-O stretch at ~1350 cm⁻¹ |

Confirms carbamate and boronate ester presence |

| High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]+ = 336.2154 Observed = 336.2149 |

Confirms molecular weight and molecular formula C15H28BNO4 |

| LC-MS | Monitors reaction progress and purity | Confirms conversion of intermediates and product stability |

Challenges and Considerations

Hydrolysis sensitivity: The pinacol boronate ester is sensitive to moisture; strict anhydrous conditions are necessary.

Stereochemical integrity: The Boc protecting group helps maintain the (2S) stereochemistry of the pyrrolidine ring during synthesis.

Over-reduction risk: During hydrogenation steps, controlling hydrogen pressure is critical to avoid reduction of the boronate ester.

Scale-up: Purification methods need adjustment for larger batches, favoring recrystallization over chromatography.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Remarks |

|---|---|---|

| Solvent | Anhydrous THF | Prevents boronate hydrolysis |

| Temperature | 20–40 °C | Balances reaction rate and stability |

| Atmosphere | Nitrogen or Argon | Protects from moisture and oxygen |

| Catalyst (if applicable) | Pd(PPh3)4 or PdCl2(dppf) | For coupling reactions, not boronate formation |

| Purification | Flash chromatography / Recrystallization | Flash chromatography for small scale; recrystallization for scale-up |

| Yield | 50–70% | Dependent on purification and reaction optimization |

| Characterization | NMR, IR, HRMS, LC-MS | Confirms structure and purity |

Research Findings and Applications Related to Preparation

The compound is a key intermediate in medicinal chemistry for synthesizing boron-containing pharmaceuticals.

Its boronate ester moiety enables efficient Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex molecules.

Protecting group strategies (Boc) are critical to maintain stereochemical fidelity and functional group compatibility during multi-step synthesis.

Computational studies and reaction optimization models have been employed to improve yield and selectivity in synthetic routes involving this compound.

Q & A

Q. What are the standard synthetic routes for tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via a multi-step process involving:

- Step 1 : Activation of a carboxylic acid intermediate with reagents like N,N-diisopropylethylamine (DIPEA) and isobutyl chloroformate in dichloromethane (CH₂Cl₂) to form a mixed anhydride.

- Step 2 : Coupling with a boronate-containing amine or alcohol derivative under inert conditions.

- Purification : Flash chromatography (e.g., 25 g silica column, 0–100% ethyl acetate/hexane gradient) yields the product in ~59% purity .

- Monitoring : Reaction progress is tracked via LC-MS to confirm intermediate formation (e.g., mixed anhydride) and product stability .

Q. How is the compound characterized structurally and chemically?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry (e.g., δ 1.28 ppm for tert-butyl groups, δ 4.2 ppm for pyrrolidine protons).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O bond) confirm functional groups .

- HRMS : Exact mass analysis (e.g., calculated [M+H]⁺ = 336.2154, observed = 336.2149) ensures molecular integrity .

Q. What safety precautions are critical during handling?

- Storage : Protect from heat/ignition sources (P210) and moisture.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (P201, P202) .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized for intermediates in the synthesis of this compound?

- Conditions : Use 10% Pd/C under H₂ atmosphere in methanol at room temperature. Monitor via TLC until starting material consumption (Rf shift).

- Yield : Achieves >99% conversion in 12–24 hours .

- Challenges : Over-reduction of the boronate ester can occur; control H₂ pressure (1–2 atm) to preserve functionality .

Q. What computational methods improve reaction design for this boronate ester?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for Suzuki-Miyaura coupling.

- Parameter Optimization : Machine learning models trained on reaction datasets (e.g., solvent polarity, catalyst loading) reduce trial-and-error experimentation .

Q. How do protecting group strategies affect stereochemical outcomes?

- Boc Protection : The tert-butyloxycarbonyl (Boc) group stabilizes the pyrrolidine nitrogen during coupling steps, preventing racemization.

- Deprotection : Use HCl in dioxane (4 M) to cleave Boc without disrupting the boronate ester .

Q. What are the challenges in analyzing boronate ester reactivity in cross-coupling reactions?

- Hydrolysis Risk : The 1,3,2-dioxaborolane ring is prone to hydrolysis. Use anhydrous solvents (e.g., THF) and molecular sieves.

- Suzuki Coupling Efficiency : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to balance activity and stability .

Methodological Recommendations

- Contradiction Resolution : If LC-MS shows unreacted starting material, extend reaction time or increase DIPEA stoichiometry (1.5–2.0 eq) .

- Scale-Up : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexane) for >100 mg batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.